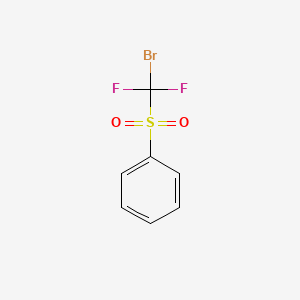

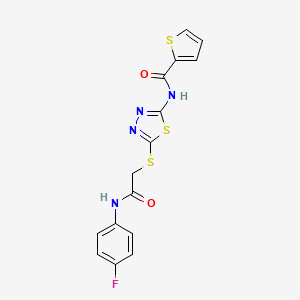

8-Bromo-1,7-dimethyl-3H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-1,7-dimethyl-3H-purine-2,6-dione, also known as Br-caffeine, is a synthetic compound derived from caffeine. It is a potent antagonist of the adenosine receptor and is widely used in scientific research to study its effects on the central nervous system.

Applications De Recherche Scientifique

Unusual Reaction and Chemical Analysis

- A study by Khaliullin and Shabalina (2020) explored the reaction of 8-bromo-1,7-dimethyl-3H-purine-2,6-dione with trisamine, leading to unexpected products due to the initial reaction with DMF. This highlighted its reactivity and potential for novel compound synthesis (Khaliullin & Shabalina, 2020).

Structural Characterization and Impurity Analysis

- Desai, Patel, and Gabhe (2011) employed high-performance liquid chromatography and mass spectral data to characterize impurities in samples containing 8-chlorotheophylline, a related compound. This research provides insights into the analytical methods applicable to similar purine derivatives (Desai, Patel, & Gabhe, 2011).

Receptor Affinity and Pharmacological Evaluation

- Chłoń-Rzepa et al. (2013) synthesized 8-aminoalkyl derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, demonstrating their potential as ligands for serotonin receptors with psychotropic activity. This study underscores the relevance of purine derivatives in neuropharmacology (Chłoń-Rzepa et al., 2013).

Intermolecular Interactions and Material Design

- Shukla et al. (2020) conducted a detailed quantitative analysis of intermolecular interactions in a xanthine derivative closely related to this compound, offering insights into the potential applications of this class of molecules in new material design (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Synthesis Methods and Antidepressant Properties

- Khaliullin et al. (2018) synthesized a compound related to this compound, revealing its antidepressant properties. This points to the potential of purine derivatives in the development of new antidepressant drugs (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Mécanisme D'action

Target of Action

The primary target of 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione is phosphodiesterase . Phosphodiesterase is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic AMP, a messenger molecule that carries the effects of hormones like adrenaline and glucagon, and stops their activity.

Mode of Action

This compound acts as a competitive nonselective phosphodiesterase inhibitor . By inhibiting phosphodiesterase, it increases intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which then inhibits the synthesis of tumor necrosis factor-alpha (TNF-α) and leukotrienes, reducing inflammation and innate immunity .

Biochemical Pathways

The compound affects the cAMP-dependent pathway . Elevated cAMP levels lead to the activation of PKA. Activated PKA then phosphorylates multiple targets in the cells, leading to varied downstream effects. For instance, it inhibits TNF-α and leukotriene synthesis, which are involved in inflammatory responses .

Result of Action

The inhibition of phosphodiesterase by this compound leads to an increase in intracellular cAMP levels. This results in a decrease in inflammation and innate immunity, as the compound inhibits the synthesis of inflammatory mediators like TNF-α and leukotrienes .

Analyse Biochimique

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Dosage Effects in Animal Models

Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized. It could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

8-bromo-1,7-dimethyl-3H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)10-7(14)12(2)5(3)13/h1-2H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBVBOKLNFUGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC(=O)N(C2=O)C)N=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B3011374.png)

![N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3011379.png)

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B3011385.png)

![2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011386.png)